Fluphenazine Di N'-Oxide
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Overview
Description
Fluphenazine Di N’-Oxide is a derivative of fluphenazine, a piperazinyl phenothiazine neuroleptic widely used in the treatment of psychotic disorders such as schizophrenia . This compound is known for its unique chemical structure and pharmacological properties, making it a subject of interest in various scientific research fields .
Preparation Methods
The synthesis of Fluphenazine Di N’-Oxide involves the oxidation of fluphenazine. One common method includes the use of strong oxidizing agents under controlled conditions . Industrial production methods often involve large-scale oxidation reactions with stringent control over reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
Fluphenazine Di N’-Oxide undergoes several types of chemical reactions, including:
Oxidation: The primary reaction for its synthesis.
Reduction: Can be reduced back to fluphenazine under specific conditions.
Substitution: Reacts with various nucleophiles leading to different substituted products.
Common reagents used in these reactions include strong oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Fluphenazine Di N’-Oxide has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study oxidation-reduction reactions.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects and as a metabolite in pharmacokinetic studies.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
Mechanism of Action
The mechanism of action of Fluphenazine Di N’-Oxide involves its interaction with dopaminergic receptors in the brain. It primarily blocks postsynaptic mesolimbic dopaminergic D1 and D2 receptors, leading to a decrease in dopamine activity . This action is believed to affect basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .
Comparison with Similar Compounds
Fluphenazine Di N’-Oxide is compared with other phenothiazine derivatives such as chlorpromazine and trifluoperazine. While all these compounds share a similar core structure, Fluphenazine Di N’-Oxide is unique due to its specific oxidation state and pharmacological profile . Similar compounds include:
- Chlorpromazine
- Trifluoperazine
- Perphenazine
- Thioridazine
These compounds differ in their potency, side effect profiles, and specific clinical applications .
Properties
Molecular Formula |
C22H26F3N3O3S |
---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
2-[1,4-dioxido-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazine-1,4-diium-1-yl]ethanol |
InChI |
InChI=1S/C22H26F3N3O3S/c23-22(24,25)17-6-7-21-19(16-17)26(18-4-1-2-5-20(18)32-21)8-3-9-27(30)10-12-28(31,13-11-27)14-15-29/h1-2,4-7,16,29H,3,8-15H2 |
InChI Key |
QXBJUUVVSUNPLG-UHFFFAOYSA-N |
Canonical SMILES |
C1C[N+](CC[N+]1(CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)[O-])(CCO)[O-] |
Origin of Product |
United States |
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